molecular formula C16H10O7 B1252703 Variolaric acid

Variolaric acid

Cat. No.: B1252703
M. Wt: 314.25 g/mol
InChI Key: LPUOVEFMUOQBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Variolaric acid is a lichen-derived depsidone characterized by the chemical structure 4,7-dihydroxy-9-methyl-10H-isobenzofuro[5,6-b][1,4]benzodioxepin-3,10(1H)-dione . First synthesized in 2025 via functionalization of a dibenzodioxepin precursor, it is notable for its unique diaryl ether linkage ortho to the hydroxy group in ring B, a structural feature distinguishing it from other depsidones .

Properties

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

5,18-dihydroxy-7-methyl-2,10,15-trioxatetracyclo[9.7.0.03,8.013,17]octadeca-1(11),3(8),4,6,12,17-hexaene-9,16-dione

InChI

InChI=1S/C16H10O7/c1-6-2-8(17)4-9-11(6)16(20)23-10-3-7-5-21-15(19)12(7)13(18)14(10)22-9/h2-4,17-18H,5H2,1H3

InChI Key

LPUOVEFMUOQBFV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)OC3=C(O2)C(=C4C(=C3)COC4=O)O)O

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC3=C(O2)C(=C4C(=C3)COC4=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Variolaric acid belongs to the depsidone class, which shares a common polyketide biosynthetic origin with depsides (e.g., atranorin) and dibenzofurans (e.g., usnic acid) . Key structural distinctions include:

Compound Core Structure Key Substituents Source Lichen
This compound Depsidone with diaryl ether linkage Methyl group at C9, hydroxyls at C4, C7 Ochrolechia deceptionis
Lobaric acid Depside Carboxylic acid groups Stereocaulon alpinum
Usnic acid Dibenzofuran Two fused benzene rings, ketone groups Cladonia lepidophora
Atranorin Depside Aldehyde and ester functionalities Parmotrema tinctorum
Gyrophoric acid Tridepside Three aromatic rings, ester linkages Hypogymnia lugubris

This compound’s methyl group and hydroxylation pattern contribute to its differential solubility and receptor-binding properties compared to depsides like atranorin or tridepsides like gyrophoric acid .

Cytotoxicity and Anticancer Potential

This compound exhibits distinct pharmacological profiles when compared to structurally related lichen metabolites:

Compound Cytotoxicity (Cancer Cell Lines) Antioxidant Activity Antiviral Activity (SARS-CoV-2 Mpro Inhibition)
This compound No significant effect Negligible Moderate (stable Mpro binding in MD simulations)
Usnic acid Strong (IC50: 10–20 µM) Moderate High (most stable Mpro interaction)
Protolichesterinic acid Strong (IC50: 15–25 µM) Not reported Not studied
Gyrophoric acid Moderate (IC50: 20–50 µM) Not reported Moderate

This compound’s lack of cytotoxicity contrasts sharply with usnic acid, which reduces cancer cell viability by >50% at 25 µg/mL . This divergence may arise from differences in cellular uptake or target specificity.

Antioxidant and Anti-Glycation Activity

However, it inhibits advanced glycation end products (AGEs) with an IC50 of 50–80 µM, comparable to pannic acid but independent of antioxidant mechanisms .

Antiviral Potential

In silico studies highlight this compound’s binding affinity for SARS-CoV-2 main protease (Mpro), forming stable complexes during 100-ns molecular dynamics simulations. While less potent than usnic acid, it outperforms cryptostictinolide in binding stability .

Q & A

Q. What are the primary analytical methods for identifying Variolaric acid in lichen extracts?

this compound is typically identified using thin-layer chromatography (TLC) with solvent systems like toluene:dioxane:acetic acid (90:25:4) and visualized under UV light (365 nm) due to its characteristic fluorescence . Confirmatory analysis employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to compare retention times and fragmentation patterns with authenticated standards . Researchers should validate methods using reference samples from repositories (e.g., natural product libraries) to ensure specificity.

Q. How can researchers isolate this compound from lichen specimens?

Isolation involves sequential extraction with organic solvents (e.g., methanol or acetone), followed by fractionation via column chromatography using silica gel or Sephadex LH-20. Final purification is achieved with preparative TLC or HPLC . Key considerations include lichen species selection (e.g., Ochrolechia parella), as this compound distribution is taxon-specific . Researchers must document solvent ratios, stationary phases, and temperature conditions to ensure reproducibility.

Q. What spectroscopic techniques are used to elucidate the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for determining its depsidone skeleton. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while UV-Vis spectroscopy aids in detecting conjugated systems . Cross-referencing data with published spectra in databases like SciFinder ensures structural accuracy .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be resolved?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory effects) often stem from differences in extraction protocols, assay conditions, or lichen source variability. Researchers should:

  • Standardize bioassays using cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .
  • Perform metabolomic profiling of lichen specimens to correlate chemical variation with bioactivity .
  • Apply meta-analysis to reconcile conflicting data, focusing on effect sizes and confounding variables .

Q. What experimental designs are optimal for studying this compound’s inhibition of microsomal prostaglandin E2 synthase (mPGES-1)?

In vitro assays using recombinant mPGES-1 enzyme and LC-MS-based quantification of PGE₂ are recommended. Dose-response curves (IC₅₀ calculations) and molecular docking studies can clarify binding interactions . Researchers must validate findings with positive controls (e.g., MK-886) and assess selectivity against related enzymes (e.g., COX-1/2) to rule off-target effects.

Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthetic modification of this compound requires regioselective acylation or alkylation at reactive sites (e.g., phenolic -OH groups). Strategies include:

  • Using protecting groups (e.g., acetyl) during synthesis to prevent unwanted side reactions.
  • Employing computational tools (e.g., DFT calculations) to predict reactive sites and optimize reaction conditions .
  • Validating synthetic products with NMR and X-ray crystallography to confirm structural integrity.

Q. What methodological frameworks are suitable for ecological studies on this compound’s role in lichen symbiosis?

Field studies should integrate:

  • Lichen population surveys across environmental gradients (e.g., UV exposure, altitude) to assess this compound production trends .
  • Metagenomic analysis of lichen-associated microbiomes to explore biosynthetic gene clusters linked to depsidone synthesis.
  • Ecological modeling (e.g., generalized additive models) to correlate abiotic stressors with chemical diversity .

Methodological Guidance for Robust Research

  • Experimental Replication : Always include biological and technical replicates (n ≥ 3) to account for lichen chemical variability .
  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .
  • Ethical Compliance : Ensure lichen collection complies with the Nagoya Protocol for genetic resource access and benefit-sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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